Cas no 1013296-98-4 (4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid)
4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Z45512379
- 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid
- 4-[2-(4-chlorophenyl)ethenesulfonamido]benzoic acid
- EN300-1190083
- 1013296-98-4
- AKOS000947284
- 4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid
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- Inchi: 1S/C15H12ClNO4S/c16-13-5-1-11(2-6-13)9-10-22(20,21)17-14-7-3-12(4-8-14)15(18)19/h1-10,17H,(H,18,19)
- InChI Key: WGCVGSYHHDBJKB-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(NS(C=CC2=CC=C(Cl)C=C2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 337.0175567g/mol
- Monoisotopic Mass: 337.0175567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 91.8Ų
Experimental Properties
- Density: 1.512±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 552.5±60.0 °C(Predicted)
- pka: 4.09±0.10(Predicted)
4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1190083-0.05g |
1013296-98-4 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
| Enamine | EN300-1190083-50mg |
1013296-98-4 | 90.0% | 50mg |
$407.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-100mg |
1013296-98-4 | 90.0% | 100mg |
$427.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-250mg |
1013296-98-4 | 90.0% | 250mg |
$447.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-500mg |
1013296-98-4 | 90.0% | 500mg |
$465.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-1000mg |
1013296-98-4 | 90.0% | 1000mg |
$485.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-2500mg |
1013296-98-4 | 90.0% | 2500mg |
$949.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-5000mg |
1013296-98-4 | 90.0% | 5000mg |
$1406.0 | 2023-10-03 | ||
| Enamine | EN300-1190083-10000mg |
1013296-98-4 | 90.0% | 10000mg |
$2085.0 | 2023-10-03 |
4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid
Research Brief on 4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid (CAS: 1013296-98-4): Recent Advances and Applications
The compound 4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid (CAS: 1013296-98-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the role of 4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid as a key intermediate in the synthesis of novel sulfonamide-based inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective COX-2 inhibitors, showcasing its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. The compound's sulfonamide moiety appears to play a critical role in target binding specificity.
In oncology research, preliminary investigations have revealed promising activity of derivatives of 1013296-98-4 against various cancer cell lines. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that structural modifications of this core scaffold yielded compounds with significant inhibitory effects on protein kinases involved in tumor proliferation. The para-chlorophenyl group was found to be particularly important for maintaining potency while improving metabolic stability.
The pharmacokinetic profile of 4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid has been the subject of recent optimization efforts. Researchers at MIT developed a series of prodrug derivatives that address the compound's limited oral bioavailability. Their 2024 publication in Molecular Pharmaceutics describes ester derivatives that show improved absorption characteristics while maintaining the parent compound's biological activity upon hydrolysis in vivo.
Emerging applications in antimicrobial therapy have also been reported. A multinational collaboration published in Antimicrobial Agents and Chemotherapy identified derivatives of 1013296-98-4 with potent activity against drug-resistant Gram-positive pathogens. The mechanism appears to involve inhibition of bacterial cell wall synthesis through a novel target, distinct from existing antibiotic classes, suggesting potential for addressing antimicrobial resistance.
From a chemical biology perspective, the compound has proven valuable as a photoaffinity labeling probe due to its ethenylsulfonyl group. Recent work at Stanford University has utilized this property to map protein-small molecule interactions in live cells, providing insights into off-target effects and polypharmacology of related drug candidates.
Ongoing clinical translation efforts focus on optimizing the therapeutic index of derivatives based on this scaffold. Current challenges being addressed include further improving selectivity, reducing potential hepatotoxicity observed in some analogs, and developing formulations for enhanced tissue penetration. The coming years are likely to see continued expansion of research into this versatile chemical entity as its full pharmacological potential becomes increasingly apparent.
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